{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol
Description
{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol is a heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group at position 3 and an ethoxy-linked 5-methyl-2-phenyl-1,3-oxazole moiety at position 4. The oxazole ring contributes to its aromatic and electronic properties, while the ethoxy linker enhances conformational flexibility. This structural motif is prevalent in medicinal chemistry, particularly in peroxisome proliferator-activated receptor (PPAR) agonists and other metabolic disease therapeutics .
The compound’s synthesis typically involves coupling 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol (CAS RN 103788-65-4, mp 72–75°C ) with a pyridinyl precursor via etherification reactions, such as the Mitsunobu protocol . Its molecular formula is C₁₈H₁₈N₂O₃ (calculated molecular weight: 310.35 g/mol), distinguishing it from simpler pyridine methanol derivatives like (6-methoxypyridin-2-yl)-methanol .
Properties
CAS No. |
331746-72-6 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl]methanol |
InChI |
InChI=1S/C18H18N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11,21H,9-10,12H2,1H3 |
InChI Key |
ZGQOKHSXRIFEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the attachment of the pyridine ring through an ethoxy linker. The final step involves the introduction of the methanol group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- The ethoxy-oxazole-pyridine motif is critical for PPAR modulation in Aleglitazar and Muraglitazar, but the target compound lacks the carboxylic acid group required for direct receptor activation .
- The hydroxymethyl group in the target compound may improve solubility compared to non-polar analogues like Muraglitazar, though this requires experimental validation.
Physicochemical Properties
| Property | {6-[2-(5-Methyl-2-phenyl-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol | Aleglitazar | (4-(6-Methoxypyridazin-3-yl)phenyl)methanol |
|---|---|---|---|
| Molecular Weight | 310.35 g/mol | 437.50 g/mol | 216.24 g/mol |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 4.1 (high) | 1.5 (low) |
| Water Solubility | Moderate (due to hydroxymethyl) | Low (acidic group) | High |
| Melting Point | Not reported | Not reported | Not reported |
Notes:
- Absence of ionizable groups (e.g., carboxylic acid in Aleglitazar) limits the target compound’s applicability in charged biological environments .
Biological Activity
The compound {6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol, with the chemical formula C18H18N2O3, has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, antioxidant, and cytotoxic effects.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the oxazole moiety.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the oxazole ring and the ethoxy group are critical in enhancing its interaction with biological targets. A detailed SAR analysis indicates that modifications on the phenyl and pyridine rings can significantly affect the potency and selectivity of the compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of derivatives containing the oxazole moiety. The compound has shown promising activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives were tested using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 12.5 |
| B | Escherichia coli | 25 |
| C | Candida albicans | 10 |
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a significant ability to scavenge free radicals, comparable to established antioxidants like ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 45 |
| 25 | 70 |
| 50 | 85 |
Cytotoxicity Studies
Cytotoxicity was evaluated using MTT assays on various cancer cell lines, including HeLa and MCF7. The results demonstrated that this compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| Normal | >100 |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
- Antioxidant Mechanism : Research indicated that the antioxidant mechanism involves the reduction of reactive oxygen species (ROS), which contributes to its protective effects in cellular models exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
